The Discovery and Synthesis of BINOL: A Technical Guide
The Discovery and Synthesis of BINOL: A Technical Guide
Introduction
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its unique C₂-symmetric, axially chiral structure has made it an indispensable ligand and catalyst in a vast array of stereoselective transformations, impacting fields from pharmaceuticals to materials science. This technical guide provides an in-depth exploration of the history of BINOL's discovery, the evolution of its synthesis from racemic preparations to highly efficient asymmetric methods, and detailed experimental protocols for its preparation.
The Discovery of BINOL: From a Chemical Curiosity to a Chiral Ligand
The initial synthesis of racemic BINOL is credited to the Russian chemist Alexander Dianin in 1873, who achieved the oxidative coupling of 2-naphthol using iron(III) chloride (FeCl₃).[1] Subsequently, in 1926, Pummerer and his colleagues also reported the synthesis of racemic BINOL via a similar FeCl₃-mediated oxidative coupling of 2-naphthol.[2] For decades, BINOL remained a subject of academic interest primarily for its structural properties rather than its chiral potential.
The paradigm shift occurred in the 1980s with the groundbreaking work of Ryoji Noyori and his collaborators on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a chiral phosphine ligand synthesized from BINOL.[1] The exceptional efficacy of rhodium and ruthenium complexes of BINAP in a wide range of asymmetric hydrogenations revolutionized the synthesis of enantiomerically pure compounds. This pioneering work firmly established BINOL as a "privileged chiral scaffold" and a critical starting material for the development of a multitude of other chiral ligands and catalysts.
Synthesis of Racemic BINOL
The preparation of racemic BINOL is a straightforward and high-yielding process, most commonly achieved through the oxidative coupling of 2-naphthol.
Iron(III) Chloride Mediated Oxidative Coupling
The classical and most common method for synthesizing racemic BINOL involves the use of iron(III) chloride as an oxidant. The reaction proceeds through a radical coupling mechanism initiated by the oxidation of the naphthol's hydroxyl group by the iron(III) center.[1]
Experimental Protocol: Synthesis of Racemic BINOL using FeCl₃
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Materials:
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2-Naphthol
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Anhydrous Iron(III) chloride (FeCl₃)
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Toluene
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Hydrochloric acid (HCl), 1 M
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Sodium chloride (NaCl) solution, saturated
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (1.0 eq) in toluene.
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Add a solution of anhydrous FeCl₃ (1.1 eq) in toluene dropwise to the stirred solution of 2-naphthol at room temperature.
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Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding 1 M HCl.
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Separate the organic layer and wash it sequentially with water and saturated NaCl solution.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford racemic BINOL as a white solid.
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Asymmetric Synthesis of Enantiomerically Pure BINOL
The demand for enantiopure BINOL has driven the development of numerous synthetic strategies, which can be broadly categorized into two main approaches: asymmetric synthesis from prochiral precursors and resolution of the racemic mixture.
Asymmetric Oxidative Coupling of 2-Naphthol
The direct enantioselective synthesis of BINOL from 2-naphthol is a highly atom-economical approach. This is typically achieved through oxidative coupling in the presence of a chiral catalyst, most commonly a metal complex with a chiral ligand.
Copper complexes, particularly those with chiral diamine ligands, have proven to be effective catalysts for the asymmetric oxidative coupling of 2-naphthol. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Experimental Protocol: Asymmetric Synthesis of (S)-BINOL using a Copper-Diamine Catalyst
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Materials:
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2-Naphthol
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Copper(I) bromide (CuBr)
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(1S,2S)-N,N'-Bis(2,6-diisopropylphenyl)cyclohexane-1,2-diamine (chiral ligand)
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Toluene
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Air (as oxidant)
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Hydrochloric acid (HCl), 1 M
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Sodium chloride (NaCl) solution, saturated
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
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-
Procedure:
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To a stirred solution of 2-naphthol (1.0 eq) in toluene, add CuBr (5 mol%) and the chiral diamine ligand (6 mol%).
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Stir the mixture at room temperature under an air atmosphere (using a balloon or by passing a gentle stream of air) for 48 hours.
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Monitor the reaction progress by TLC.
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After completion, add 1 M HCl to quench the reaction.
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Extract the mixture with ethyl acetate.
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Combine the organic layers and wash with water and saturated NaCl solution.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield (S)-BINOL.
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Determine the enantiomeric excess (ee) by chiral HPLC analysis.
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Table 1: Comparison of Selected Asymmetric Oxidative Coupling Methods for BINOL Synthesis
| Catalyst/Ligand System | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| CuBr / Chiral Spirocyclic Pyrrolidine Oxazoline | Air | Toluene | 25 | up to 87 | up to 99 | [3] |
| Fe(ClO₄)₂ / Bisquinolyldiamine | Air | CH₂Cl₂ | 25 | up to 99 | up to 81 | [4] |
| VOSO₄ / Schiff base from (S)-tert-leucine and (R)-BINOL derivative | Air | CH₂Cl₂ | 25 | 46-76 | up to 91 | [4] |
| (aqua)ruthenium(salen) complex | Air | Toluene | 25 | 55-85 | up to 94 | [4] |
Resolution of Racemic BINOL
The separation of enantiomers from a racemic mixture of BINOL is a widely used and effective method for obtaining enantiopure material.
This classical method involves the reaction of racemic BINOL with a chiral resolving agent to form diastereomeric complexes, which can be separated by crystallization due to their different solubilities. Subsequent removal of the resolving agent affords the enantiopure BINOL. A highly effective resolving agent is N-benzylcinchonidinium chloride.
Experimental Protocol: Resolution of Racemic BINOL with N-Benzylcinchonidinium Chloride
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Materials:
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Racemic BINOL
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N-Benzylcinchonidinium chloride
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Acetonitrile
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Methanol
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Ethyl acetate
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Hydrochloric acid (HCl), dilute aqueous solution
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-
Procedure:
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Formation and Isolation of the (R)-BINOL Complex:
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In a flask, dissolve racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile with heating to reflux.
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Allow the solution to cool slowly to room temperature, during which time the complex of (R)-BINOL with the resolving agent will crystallize.
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Cool the mixture further in an ice bath to maximize crystallization.
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Collect the crystalline solid by filtration and wash with cold acetonitrile. This solid is the (R)-BINOL·N-benzylcinchonidinium chloride complex.
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-
Liberation of (R)-BINOL:
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Suspend the collected crystals in a mixture of ethyl acetate and dilute aqueous HCl.
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Stir vigorously until all the solid has dissolved and the resolving agent has moved to the aqueous phase.
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Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain (R)-BINOL.
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-
Isolation of (S)-BINOL:
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Take the filtrate from the initial crystallization, which is enriched in (S)-BINOL, and concentrate it to dryness.
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Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl to remove any remaining resolving agent.
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Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain crude (S)-BINOL.
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The enantiomeric purity of both (R)- and (S)-BINOL can be enhanced by recrystallization.
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Enzymatic methods offer a highly selective and environmentally friendly approach to BINOL resolution. A common strategy involves the enantioselective hydrolysis of a BINOL diester, catalyzed by an enzyme such as cholesterol esterase.
Experimental Protocol: Enzymatic Resolution of Racemic BINOL Diacetate
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Materials:
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Racemic BINOL diacetate (prepared by acetylation of racemic BINOL)
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Cholesterol esterase (from bovine pancreas)
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Phosphate buffer (pH 7.0)
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Acetone
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Ethyl acetate
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Sodium bicarbonate solution, saturated
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Silica gel for column chromatography
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-
Procedure:
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Suspend racemic BINOL diacetate in a phosphate buffer (pH 7.0) containing a small amount of acetone to aid solubility.
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Add cholesterol esterase to the suspension and stir the mixture at room temperature.
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Monitor the reaction by TLC or HPLC. The enzyme will selectively hydrolyze the (S)-BINOL diacetate to (S)-BINOL, leaving the (R)-BINOL diacetate largely unreacted.
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When approximately 50% conversion is reached, stop the reaction by adding ethyl acetate to extract the components.
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Separate the organic layer and wash with saturated sodium bicarbonate solution to remove any remaining acetic acid.
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Dry the organic layer and concentrate it.
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Separate the (S)-BINOL from the unreacted (R)-BINOL diacetate by silica gel column chromatography.
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The (R)-BINOL diacetate can then be hydrolyzed chemically (e.g., with sodium methoxide) to afford (R)-BINOL.
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Table 2: Comparison of Selected Resolution Methods for Racemic BINOL
| Method | Resolving Agent/Enzyme | Key Steps | Yield of Each Enantiomer (%) | ee (%) | Reference |
| Chemical Resolution | N-Benzylcinchonidinium chloride | Diastereomeric salt crystallization and separation | 85-93 | >99 | [5] |
| Enzymatic Resolution | Cholesterol Esterase | Enantioselective hydrolysis of BINOL diacetate | ~65 | >99 | [4] |
| Kinetic Resolution | Chiral Ammonium Salt / Benzyl Tosylate | Enantioselective O-alkylation | up to 47 (for unreacted) | up to 98 | [6] |
Visualizing Key Processes in BINOL Synthesis
Graphviz diagrams can be used to illustrate the logical flow of the synthetic and resolution processes, as well as the proposed mechanism for the key oxidative coupling step.
General Workflow for Obtaining Enantiopure BINOL
Caption: General strategies for obtaining enantiopure BINOL.
Proposed Mechanism for FeCl₃-Mediated Oxidative Coupling
Caption: Proposed mechanism for the iron(III)-mediated oxidative coupling of 2-naphthol.
Conclusion
The journey of BINOL from its initial discovery as a simple biaryl compound to its current status as a privileged chiral scaffold is a testament to the continuous evolution of organic synthesis. The development of robust methods for both racemic and, more importantly, asymmetric synthesis has made this versatile molecule readily accessible to researchers worldwide. The direct asymmetric oxidative coupling and the resolution of the racemate each offer distinct advantages, and the choice of method often depends on factors such as scale, cost, and the availability of specific chiral catalysts or resolving agents. The ongoing research into new catalytic systems and more efficient resolution techniques promises to further expand the applications of BINOL and its derivatives in asymmetric catalysis and beyond.
